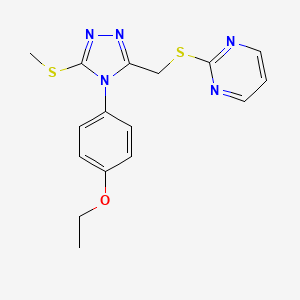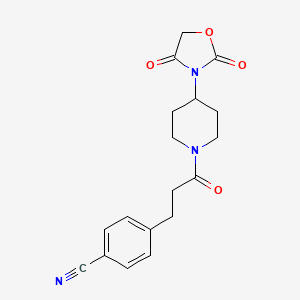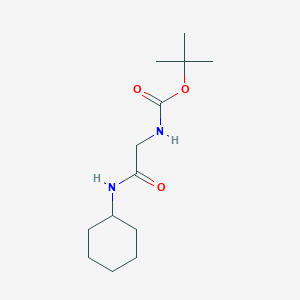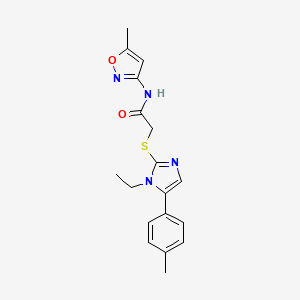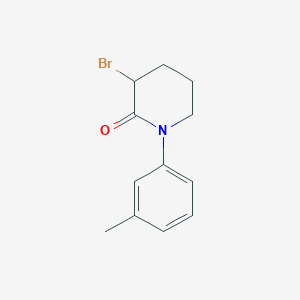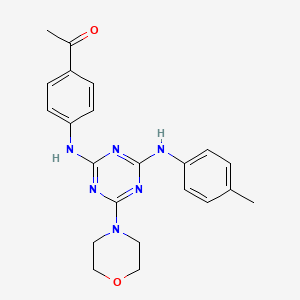
1-(4-((4-モルフォリノ-6-(p-トリルアミノ)-1,3,5-トリアジン-2-イル)アミノ)フェニル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
科学的研究の応用
1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
Target of Action
Compounds with similar structures have been reported to target the pi3k/akt/mtor signaling cascade , which is frequently activated in different types of cancer .
Mode of Action
Based on the similarity to other compounds, it may interact with its targets by inhibiting the pi3k/akt/mtor pathway . This can effectively block the abnormal signal transduction of various growth factors, leading to suppression of the occurrence and development of cancer .
Biochemical Pathways
The compound may affect the PI3K/AKT/mTOR signaling cascade . This pathway is one of the most important intracellular pathways, frequently activated in different types of cancer . Inhibition of this pathway can effectively block the abnormal signal transduction of various growth factors, leading to suppression of the occurrence and development of cancer .
Result of Action
Based on the potential inhibition of the pi3k/akt/mtor pathway, the compound could potentially suppress the occurrence and development of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the morpholino and p-tolylamino groups. The final step involves the attachment of the ethanone moiety.
Preparation of Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Substituents: The morpholino and p-tolylamino groups are introduced through nucleophilic substitution reactions.
Attachment of Ethanone Moiety: The final step involves the reaction of the substituted triazine with an appropriate ethanone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
1,3,5-Triazine Derivatives: Compounds like 2,4,6-tris(4-pyridyl)-1,3,5-triazine share a similar triazine core but differ in their substituents.
Morpholino Derivatives: Compounds containing the morpholino group, such as morpholinoethanol, have similar structural features.
Uniqueness
1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-[4-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-15-3-7-18(8-4-15)23-20-25-21(24-19-9-5-17(6-10-19)16(2)29)27-22(26-20)28-11-13-30-14-12-28/h3-10H,11-14H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFYDRYGNUVZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)
![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)
![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)
![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)
![3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2505847.png)
![3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2505848.png)
![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)
![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/new.no-structure.jpg)
![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)
